4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile
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Overview
Description
4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile is a complex organic compound that features a triazole ring, a bicyclic octane structure, and a benzonitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile likely involves multiple steps, including the formation of the triazole ring, the construction of the bicyclic octane system, and the attachment of the benzonitrile group. Typical synthetic routes might include:
Cycloaddition reactions: to form the triazole ring.
Reductive amination: or to construct the bicyclic octane system.
Nitrile formation: through dehydration of amides or other suitable precursors.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the benzonitrile group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Medicine
In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
Industrially, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The triazole ring and bicyclic octane structure could play crucial roles in this binding process.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(1H-1,2,3-triazol-1-yl)propyl)benzonitrile
- 8-azabicyclo[3.2.1]octane derivatives
- Benzonitrile derivatives
Uniqueness
The uniqueness of 4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile lies in its combination of structural features, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
4-[3-oxo-3-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c20-13-15-3-1-14(2-4-15)5-8-19(25)23-16-6-7-17(23)12-18(11-16)24-21-9-10-22-24/h1-4,9-10,16-18H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHDLRYMLYSTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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